Fluoroacetonitrile: A Comprehensive Technical Guide for Researchers
Fluoroacetonitrile: A Comprehensive Technical Guide for Researchers
Abstract
Fluoroacetonitrile (FCH₂CN), a monofluorinated aliphatic nitrile, is a versatile building block in organic synthesis and a compound of interest in materials science. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and application. The content is specifically tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of technical data, experimental procedures, and logical workflows. All quantitative data is presented in structured tables for ease of reference, and key experimental processes are visualized using workflow diagrams.
Introduction
Fluoroacetonitrile, with the CAS number 503-20-8, is a colorless to almost colorless liquid.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable reagent in the synthesis of various fluorinated organic molecules, including pharmaceuticals and agrochemicals. Notably, it serves as a key precursor in the preparation of the Protein Arginine Deiminase 4 (PAD4) inhibitor, F-Amidine.[1][2] Furthermore, its application as a solvent in energy storage devices, such as electric double-layer capacitors (EDLCs), has been explored.[3] This guide aims to provide a comprehensive repository of technical information on fluoroacetonitrile to facilitate its safe and effective use in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of fluoroacetonitrile are summarized in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of Fluoroacetonitrile
| Property | Value | Reference(s) |
| CAS Number | 503-20-8 | [1][4][5] |
| Molecular Formula | C₂H₂FN | [1][4][6] |
| Molecular Weight | 59.04 g/mol | [1][4][5][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][8] |
| Melting Point | -13 °C | [1][6][9] |
| Boiling Point | 79-80 °C | [1][5][6][9][10][11][12] |
| Density | 1.061 g/mL at 25 °C | [1][5][6][11][12] |
| Refractive Index (n20/D) | 1.333 | [1][5][11][12] |
| Flash Point | -14 °C (7 °F) | [1][5][9][11] |
| Vapor Pressure | 88.8 mmHg at 25 °C | [6][10] |
| Water Solubility | Slightly soluble | [1][6] |
| SMILES String | FCC#N | [1][5][11][12] |
| InChI Key | GNFVFPBRMLIKIM-UHFFFAOYSA-N | [1][5][11][12] |
Safety and Handling
Fluoroacetonitrile is a hazardous substance and must be handled with extreme care in a well-ventilated laboratory, preferably in a fume hood. It is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7][8][9][13][14] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Table 2: GHS Hazard and Precautionary Statements for Fluoroacetonitrile
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H225 | Highly flammable liquid and vapor. | [1][5][7][8][9][11][13][14] |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][5][7][8][9][13][14] | |
| H315 | Causes skin irritation. | [1][5][7][9][13][14] | |
| H319 | Causes serious eye irritation. | [1][5][7][9][13][14] | |
| H335 | May cause respiratory irritation. | [5][9][11][13] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1][8][13][14] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1][13][14] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][8][13] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [1][8][13] | |
| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [1][8][13] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [8][13] | |
| P405 | Store locked up. | [8][13] |
Experimental Protocols
This section details selected experimental procedures involving fluoroacetonitrile, including its synthesis and its application in the synthesis of a PAD4 inhibitor and in the fabrication of electric double-layer capacitors.
Synthesis of Fluoroacetonitrile
A general method for the synthesis of fluoroacetonitrile involves the substitution reaction of an acetonitrile (B52724) derivative with an inorganic fluoride (B91410) salt in a polar solvent. The following protocol is adapted from a patented method.
Reaction Scheme:
YF + XCH₂CN → FCH₂CN + YX
Where X can be Cl, Br, I, mesyloxy, or tosyloxy, and Y can be Li, Na, K, Mg, Ca, or Fe.
Procedure:
-
In a suitable reactor, combine the acetonitrile derivative and the inorganic fluoride salt in a molar ratio of 0.74-1.5:1 in a polar organic solvent.
-
Stir the mixture and heat to a temperature between 50-120 °C.
-
Maintain the reaction for 1-6 hours.
-
After the reaction is complete, cool the mixture to approximately 50 °C.
-
Set up a distillation apparatus and distill the mixture, heating up to 120 °C. The receiving flask should be cooled with dry ice.
-
Collect the distillate until no more liquid is produced.
-
For further purification, perform a second distillation of the collected product at atmospheric pressure, collecting the fraction that boils at 78-80 °C. The receiving flask should be cooled in an acetone (B3395972) bath.
General Protocol for the Synthesis of F-Amidine based PAD4 Inhibitors
Fluoroacetonitrile is a key reagent in the synthesis of F-amidine, a potent PAD4 inhibitor. The synthesis of such haloacetamidine-based inhibitors is typically carried out using solid-phase peptide synthesis. The general workflow is outlined below.
Figure 1: General workflow for the solid-phase synthesis of F-amidine based PAD4 inhibitors.
Procedure:
-
Couple a 9-fluorenylmethyloxycarbonyl (Fmoc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protected diamino acid (e.g., ornithine) to Rink Amide AM resin using a standard uronium-based coupling method.
-
Remove the Fmoc protecting group from the main chain amine.
-
Couple a benzoyl group to the newly freed amine.
-
Selectively remove the Dde protecting group from the side chain amine.
-
React the free side-chain amine with fluoroacetonitrile to form the fluoroacetamidine group.
-
Cleave the final compound from the resin to yield the F-amidine inhibitor.
Application of Fluoroacetonitrile in Electric Double-Layer Capacitors (EDLCs)
Fluoroacetonitrile can be used as a solvent in the electrolyte for EDLCs. The following outlines the general procedure for preparing the electrolyte and assembling a test cell.
References
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- 5. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
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- 11. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. www1.udel.edu [www1.udel.edu]
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